molecular formula C17H21NO3S B2642756 N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide CAS No. 670271-64-4

N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide

Cat. No.: B2642756
CAS No.: 670271-64-4
M. Wt: 319.42
InChI Key: FOMXWNAHEUHOAK-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a tert-butyl group attached to a phenyl ring, which is further connected to a methoxybenzene sulfonamide moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide typically involves the sulfonation of 3-methoxybenzene followed by the introduction of the N-(4-tert-butylphenyl) group. One common method involves the reaction of 3-methoxybenzenesulfonyl chloride with 4-tert-butylaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.

    Reduction: Formation of N-(4-tert-butylphenyl)-3-methoxybenzene-1-amine.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new antibiotics and anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the sulfonamide and methoxy groups.

    3-Methoxybenzenesulfonamide: Contains the methoxybenzene sulfonamide moiety but lacks the tert-butylphenyl group.

    N-(4-tert-Butylphenyl)benzenesulfonamide: Similar structure but without the methoxy group.

Uniqueness

N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide is unique due to the combination of its functional groups, which impart specific chemical reactivity and biological activity. The presence of both the tert-butylphenyl and methoxybenzene sulfonamide moieties allows for a diverse range of applications and interactions with molecular targets.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-17(2,3)13-8-10-14(11-9-13)18-22(19,20)16-7-5-6-15(12-16)21-4/h5-12,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMXWNAHEUHOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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